Tetraoxyethylene nonylphenyl ether

Description

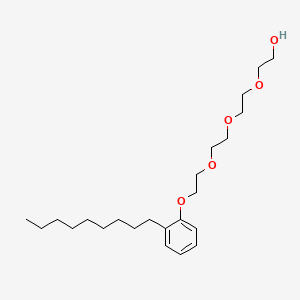

Tetraoxyethylene nonylphenyl ether (CAS 9002-93-1), also known as nonylphenol ethoxylate with 4 ethylene oxide (EO) units, is a nonionic surfactant belonging to the alkylphenol ethoxylate (APE) family. Its chemical formula is C₉H₁₉C₆H₄(OCH₂CH₂)₄OH, featuring a branched nonylphenyl hydrophobic group and a hydrophilic polyethylene glycol chain. This compound is widely used in industrial applications, including detergents, emulsifiers, and nanoparticle synthesis templates .

APEs like this compound are synthesized via ethoxylation, where nonylphenol reacts with ethylene oxide under catalytic conditions. The number of EO units (here, 4) critically determines its hydrophilic-lipophilic balance (HLB), solubility, and surfactant efficacy .

Properties

CAS No. |

27176-97-2 |

|---|---|

Molecular Formula |

C23H40O5 |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C23H40O5/c1-2-3-4-5-6-7-8-11-22-12-9-10-13-23(22)28-21-20-27-19-18-26-17-16-25-15-14-24/h9-10,12-13,24H,2-8,11,14-21H2,1H3 |

InChI Key |

XXSIKMDLPWYFIJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCO |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCO |

Other CAS No. |

27176-97-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares tetraoxyethylene nonylphenyl ether with other alkylphenol ethoxylates and glycol ethers:

| Compound Name | CAS Number | Alkyl Chain | EO Units | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | 9002-93-1 | Nonyl (C₉) | 4 | ~396 | Nanoparticle synthesis, emulsifiers |

| Octoxynol-9 (Octylphenol ethoxylate) | 9002-93-1 | Octyl (C₈) | 9 | ~616 | Detergents, spermicidal agents |

| Laureth-4 (Dodecyl ethoxylate) | 5274-68-0 | Dodecyl (C₁₂) | 4 | ~410 | Cosmetics, lubricants |

| Nonylphenol ethoxylate-10 (NP-10) | 9016-45-9 | Nonyl (C₉) | 10 | ~660 | Industrial cleaners, textile processing |

| Tetraethylene glycol dimethyl ether (Tetraglyme) | 143-24-8 | - | 4 | ~222 | Solvent, battery electrolytes |

Notes:

- Alkyl chain length governs hydrophobicity: Longer chains (e.g., dodecyl in Laureth-4) enhance oil solubility but reduce water dispersibility compared to nonyl/octyl chains .

- EO units modulate HLB: Higher EO counts (e.g., NP-10) increase water solubility and reduce critical micelle concentration (CMC). This compound (4 EO) has intermediate HLB (~10–12), suitable for stabilizing emulsions in nanoparticle synthesis .

Physicochemical Properties

Critical Micelle Concentration (CMC):

- This compound: ~0.05–0.1 mM (varies with temperature and ionic strength) .

- Octoxynol-9: ~0.01 mM (lower CMC due to higher EO units enhancing micelle stability) .

- Laureth-4 : ~0.2 mM (higher CMC due to longer alkyl chain reducing water solubility) .

Toxicity and Environmental Impact:

- This compound and other APEs degrade into persistent metabolites like nonylphenol, which exhibit endocrine-disrupting effects in aquatic organisms .

- NP-10 (10 EO) has shown reproductive toxicity in rats at subchronic exposure levels (150 mg/kg/day), while Laureth-4 is less toxic due to reduced bioaccumulation .

- Regulatory Status: The EU restricts APEs in consumer products (ECHA SVHC list), whereas Laureth-4 and tetraglyme face fewer restrictions due to lower ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.